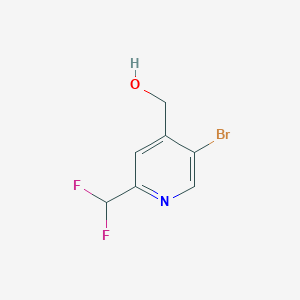
(5-Bromo-2-(difluoromethyl)pyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-(difluoromethyl)pyridin-4-yl)methanol is a chemical compound with the molecular formula C7H6BrF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a hydroxymethyl group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of (5-Bromo-2-(difluoromethyl)pyridin-4-yl)methanol involves several steps. One common method includes the bromination of 2-(difluoromethyl)pyridine, followed by the introduction of a hydroxymethyl group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
(5-Bromo-2-(difluoromethyl)pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-(difluoromethyl)pyridin-4-yl)methanol.
Aplicaciones Científicas De Investigación
(5-Bromo-2-(difluoromethyl)pyridin-4-yl)methanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-(difluoromethyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used. For example, in enzyme inhibition studies, it may interfere with the catalytic activity of the enzyme, leading to a decrease in the production of the enzyme’s products .
Comparación Con Compuestos Similares
(5-Bromo-2-(difluoromethyl)pyridin-4-yl)methanol can be compared with similar compounds such as:
(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol: This compound has an additional fluorine atom, which may result in different chemical and biological properties.
(5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl)methanol: The presence of an ethoxy group instead of a hydroxymethyl group can alter its reactivity and applications.
5-Bromo-4-trifluoromethyl-pyridin-2-ol: This compound has a hydroxyl group at a different position on the pyridine ring, leading to distinct chemical behavior .
Propiedades
Fórmula molecular |
C7H6BrF2NO |
|---|---|
Peso molecular |
238.03 g/mol |
Nombre IUPAC |
[5-bromo-2-(difluoromethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-2-11-6(7(9)10)1-4(5)3-12/h1-2,7,12H,3H2 |
Clave InChI |
BGIWVXCVFSCEGL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(F)F)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2'-(1-(3-Chloro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14916400.png)



![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14916446.png)



![Bicyclo[3.2.0]heptan-3-ol](/img/structure/B14916469.png)



![1-Acetyl-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14916492.png)
![Imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B14916500.png)
